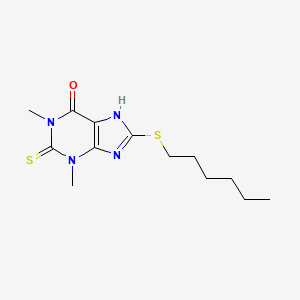

Theophylline, 8-hexylthio-2-thio-

Description

Contextualizing Theophylline (B1681296) Derivatives within Purine (B94841) Chemistry

Theophylline, or 1,3-dimethylxanthine, is a purine alkaloid naturally found in tea and cocoa. nih.govwikipedia.org The purine ring system is a fundamental component of essential biomolecules, including nucleic acids (adenine and guanine) and energy carriers like adenosine (B11128) triphosphate (ATP). wikipedia.orgresearchgate.net Theophylline belongs to the xanthine (B1682287) family, which also includes caffeine (B1668208) and theobromine. microbenotes.comwikipedia.org

The chemical reactivity of the theophylline scaffold allows for substitutions at various positions, notably the C8 and N7 positions, leading to a wide range of derivatives with altered biological activities. researchgate.netorientjchem.org These modifications can influence the compound's ability to interact with biological targets such as adenosine receptors and phosphodiesterases. nih.govdrugbank.comcaymanchem.com The study of these interactions is a cornerstone of purine research in chemical biology.

Rationale for Thio- and Hexylthio- Substitutions in Xanthine Systems

The introduction of sulfur-containing functional groups, such as thio (-S-) and alkylthio (-SR) moieties, into the xanthine scaffold is a strategic approach to modulate the compound's properties.

Thio-substitutions , the replacement of an oxygen atom with a sulfur atom, can significantly alter the electronic distribution and steric properties of the molecule. vulcanchem.com This can lead to changes in receptor binding affinity and selectivity. For instance, the replacement of the carbonyl oxygen at the C2 or C6 position with sulfur creates a thione group. vulcanchem.com

Hexylthio-substitutions , the attachment of a hexylthio group (-S-(CH₂)₅CH₃), primarily increase the lipophilicity of the molecule. vulcanchem.com This enhanced fat-solubility can improve the compound's ability to cross biological membranes, potentially affecting its absorption and distribution. The length and nature of the alkyl chain can be varied to optimize these properties. nih.gov The combination of both thio and hexylthio substitutions, as seen in Theophylline, 8-hexylthio-2-thio-, offers a multi-faceted approach to modifying the parent theophylline molecule.

Scope and Research Significance of Theophylline, 8-hexylthio-2-thio-

"Theophylline, 8-hexylthio-2-thio-" is a synthetic derivative of theophylline that embodies the principles of targeted molecular modification. ontosight.ai Its structure features a thio group at the 2-position and a hexylthio group at the 8-position of the theophylline core. ontosight.ai

The research significance of this compound lies in its potential to exhibit a modified biological activity profile compared to the parent theophylline molecule. ontosight.ai The dual modifications are expected to influence its interaction with key biological targets. ontosight.ai Specifically, research may focus on how these substitutions affect its potency and selectivity for different subtypes of adenosine receptors or its inhibitory activity against phosphodiesterase enzymes. ontosight.ai The synthesis and study of such derivatives contribute to a deeper understanding of the structure-activity relationships within the xanthine class of compounds and may pave the way for the development of new research tools or therapeutic leads. researchgate.netnih.gov

Interactive Data Table: Properties of Theophylline, 8-hexylthio-2-thio-

| Property | Value |

| IUPAC Name | 8-(hexylthio)-1,3-dimethyl-7H-purine-2,6-dithione |

| Molecular Formula | C₁₃H₂₀N₄S₃ |

| Monoisotopic Mass | 328.08501 g/mol |

| Average Mass | 328.51 g/mol |

| UNII | DU2CV9J9CT |

Properties

CAS No. |

4869-71-0 |

|---|---|

Molecular Formula |

C13H20N4OS2 |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

8-hexylsulfanyl-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one |

InChI |

InChI=1S/C13H20N4OS2/c1-4-5-6-7-8-20-12-14-9-10(15-12)16(2)13(19)17(3)11(9)18/h4-8H2,1-3H3,(H,14,15) |

InChI Key |

NKQXGATZTNBEET-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCSC1=NC2=C(N1)C(=O)N(C(=S)N2C)C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Theophylline, 8 Hexylthio 2 Thio

Molecular Spectroscopic Analyses

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C) for Structural Elucidation

No published experimental ¹H or ¹³C NMR data for Theophylline (B1681296), 8-hexylthio-2-thio- could be located.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Specific experimental IR or FTIR spectra for Theophylline, 8-hexylthio-2-thio- are not available in the public domain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

While the molecular weight is known to be 312.49 g/mol , detailed experimental mass spectrometry data, including fragmentation patterns for Theophylline, 8-hexylthio-2-thio-, has not been published. chemsrc.com

UV-Visible Spectrophotometry for Purity and Quantitative Assessment

No public records of UV-Visible spectrophotometry analysis for Theophylline, 8-hexylthio-2-thio- are available.

Solid-State Structural Elucidation

X-ray Crystallography Studies of the Compound and its Co-crystals

There are no published X-ray crystallography studies for Theophylline, 8-hexylthio-2-thio-, and consequently, no data on its crystal structure or co-crystals.

Analysis of Crystal Forms and Polymorphism in Theophylline and its Thio-substituted Derivatives

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceutical sciences as different polymorphs can exhibit varied physical properties. Theophylline itself is known to exist in several polymorphic forms (Forms I, II, III, IV) and a monohydrate. nih.govacs.org These forms differ in their crystal lattice arrangements and intermolecular interactions, particularly the hydrogen bonding patterns. nih.gov For instance, some theophylline polymorphs are characterized by N-H---N hydrogen bonds, while others feature N-H---O interactions. nih.gov

The study of polymorphism in thio-substituted derivatives like Theophylline, 8-hexylthio-2-thio- is equally important. The replacement of oxygen with sulfur at the 2-position and the addition of a flexible hexylthio group at the 8-position can significantly influence intermolecular packing and hydrogen bonding possibilities. This can lead to the formation of unique polymorphs with distinct physicochemical characteristics.

Techniques used to characterize these crystalline forms include:

Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different polymorphic forms, as each form produces a unique diffraction pattern.

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting points and transition temperatures between different polymorphs.

Vibrational Spectroscopy (Raman and IR): These methods can differentiate polymorphs based on subtle shifts in vibrational frequencies that arise from different molecular conformations and intermolecular interactions in the crystal lattice.

Given that genetic variations in the xanthine (B1682287) oxidase enzyme can affect the metabolism of related compounds like 6-thioxanthine, understanding the solid-state properties of thiated xanthine derivatives is of considerable interest. nih.gov

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (like sulfur) in a compound. This procedure is essential for confirming the empirical formula of a newly synthesized molecule and verifying its purity. For Theophylline, 8-hexylthio-2-thio-, elemental analysis provides the stoichiometric confirmation of its chemical formula, C₁₃H₂₀N₄OS₂.

The theoretical elemental composition is calculated from the molecular formula and atomic weights of the constituent elements. The experimental values, obtained using an elemental analyzer, are then compared to these theoretical values. A close agreement between the experimental and theoretical percentages confirms the identity and purity of the synthesized compound. The presence of sulfur is a key feature of this molecule, and its quantification is crucial. jmchemsci.comacs.org Analytical techniques such as high-performance liquid chromatography are often employed to separate and quantify organosulfur compounds. nih.gov

Table 1: Theoretical Elemental Composition of Theophylline, 8-hexylthio-2-thio-

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percent (%) |

| Carbon | C | 12.011 | 13 | 156.143 | 47.53 |

| Hydrogen | H | 1.008 | 20 | 20.160 | 6.14 |

| Nitrogen | N | 14.007 | 4 | 56.028 | 17.06 |

| Oxygen | O | 15.999 | 1 | 15.999 | 4.87 |

| Sulfur | S | 32.06 | 2 | 64.12 | 19.52 |

| Total | 312.45 | 100.00 |

Computational Chemistry and Molecular Modeling Investigations of Theophylline, 8 Hexylthio 2 Thio

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Hartree-Fock (HF) theory, are fundamental in elucidating the electronic properties of a molecule. researchgate.net For Theophylline (B1681296), 8-hexylthio-2-thio-, these calculations provide insights into its intrinsic reactivity, stability, and potential interaction sites.

Detailed research findings from such studies would typically involve the calculation of several key parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant indicator of molecular reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and more readily able to engage in chemical reactions.

Other calculated properties include the Mulliken atomic charges, which reveal the distribution of electron density across the molecule and identify potential nucleophilic and electrophilic centers. researchgate.net The molecular electrostatic potential (MEP) map visually represents these charge distributions, highlighting regions that are likely to be involved in electrostatic interactions with biological targets. These quantum chemical descriptors are foundational for understanding the molecule's behavior at a subatomic level and are often used as inputs for more complex modeling studies like QSAR. researchgate.net

Table 1: Representative Quantum Chemical Parameters for Theophylline Derivatives Note: This table presents typical parameters that would be calculated for Theophylline, 8-hexylthio-2-thio-. The values are illustrative and based on findings for related theophylline compounds.

| Parameter | Description | Illustrative Value | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV | researchgate.net |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 5.3 eV | researchgate.net |

| Dipole Moment (µ) | Measure of the net molecular polarity | 3.8 D | researchgate.net |

| Mulliken Charges | Distribution of atomic charges across the molecule | Varies per atom | researchgate.net |

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com For Theophylline, 8-hexylthio-2-thio-, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. Theophylline and its derivatives have been studied for their interaction with various targets, including adenosine (B11128) receptors and phosphodiesterases. nih.gov More recent studies have even explored their potential binding to viral proteins like SARS-CoV-2 3CLpro. mdpi.com

The process involves placing the 3D structure of Theophylline, 8-hexylthio-2-thio- into the binding site of a target protein. A scoring function then estimates the binding affinity, typically expressed in kcal/mol. nih.gov Lower binding energy scores suggest a more favorable interaction. ajgreenchem.com Analysis of the docked pose reveals key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with specific amino acid residues in the target's active site. mdpi.comajgreenchem.com The introduction of the 8-hexylthio and 2-thio groups would significantly influence these interactions compared to the parent theophylline molecule, likely enhancing hydrophobic contacts.

Table 2: Illustrative Molecular Docking Results for Theophylline, 8-hexylthio-2-thio- Against a Hypothetical Target Note: This table demonstrates the type of data generated from a molecular docking study.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction | Reference |

| Adenosine A1 Receptor | -8.5 | Phe171, Trp247, His251 | Pi-Pi Stacking, Hydrophobic | mdpi.com |

| (Hypothetical) | -8.2 | Val84, Leu101 | Hydrophobic (hexyl chain) | ajgreenchem.com |

| -7.9 | Asn181 | Hydrogen Bond (xanthine core) | mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov An MD simulation of the Theophylline, 8-hexylthio-2-thio- and target protein complex, solvated in water, can assess the stability of the docked pose. nih.govnih.gov

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD), which measures the average change in displacement of atoms for a selected group. A stable RMSD value over the simulation period (e.g., 100-200 ns) indicates that the ligand remains securely bound within the active site and the protein maintains its structural integrity. nih.govnih.gov Further analysis can reveal the persistence of specific hydrogen bonds and other interactions, providing a more accurate and dynamic understanding of the binding event and the conformational flexibility of the hexylthio side chain. ajgreenchem.com

Structure-Activity Relationship (SAR) Modeling (e.g., QSAR) for Substituted Theophylline Derivatives

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by developing mathematical equations that correlate physicochemical or structural descriptors of a series of compounds with their activity. nih.govnih.gov

For a series of substituted theophylline derivatives, including Theophylline, 8-hexylthio-2-thio-, a QSAR model could be developed to predict their biological potency. researchgate.net This involves calculating a range of molecular descriptors (steric, electronic, hydrophobic) for each compound in the series. nih.gov Using statistical methods like Multiple Linear Regression (MLR), a model is built that relates these descriptors to the observed activity (e.g., IC50 values). researchgate.netnih.gov Such models are valuable for predicting the activity of newly designed compounds and for understanding which structural features, such as the length and nature of the alkylthio chain at position 8, are most important for the desired biological effect. nih.gov

Table 3: Descriptors Commonly Used in QSAR Models for Theophylline Derivatives

| Descriptor Class | Specific Descriptor | Description | Reference |

| Electronic | EHOMO, ELUMO | Energies of frontier molecular orbitals | researchgate.net |

| Hydrophobic | LogP | Logarithm of the partition coefficient (octanol/water) | researchgate.net |

| Steric | Molar Refractivity (MR) | Molar volume corrected by the refractive index | researchgate.net |

| Constitutional | Molecular Weight (MW) | Total mass of the molecule | researchgate.net |

Pharmacophore Modeling for Key Structural Features Influencing Biological Activity

A pharmacophore is an abstract 3D representation of the key molecular features responsible for a molecule's biological activity. dovepress.commdpi.com Pharmacophore modeling can be used to identify novel compounds from large chemical databases or to understand the essential interaction points for a series of active molecules like theophylline derivatives. nih.gov

A ligand-based pharmacophore model could be generated from a set of active theophylline analogues. frontiersin.org This model would define the spatial arrangement of critical chemical features, such as hydrogen bond acceptors (e.g., the carbonyl oxygens), hydrogen bond donors (e.g., the N-H group, if present), and hydrophobic regions (e.g., the hexylthio group). frontiersin.orgmdpi.com The model for Theophylline, 8-hexylthio-2-thio- would prominently feature a significant hydrophobic component corresponding to the 8-hexylthio substituent, in addition to the core features of the xanthine (B1682287) scaffold. This model serves as a 3D query to screen for other molecules that share these essential features and are therefore likely to possess similar biological activity. frontiersin.org

Prediction of Molecular Descriptors Relevant to Biological Interactions (e.g., XlogP)

Molecular descriptors are numerical values that encode information about a molecule's structure and properties. These descriptors are crucial for QSAR modeling and for predicting a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). dovepress.com

For Theophylline, 8-hexylthio-2-thio-, a key descriptor is the logarithm of the octanol-water partition coefficient (LogP), which measures lipophilicity. researchgate.net Lipophilicity is critical for membrane permeability and binding to hydrophobic pockets in target proteins. The value can be calculated using various algorithms, such as XlogP. The presence of the long hexylthio chain in Theophylline, 8-hexylthio-2-thio- would significantly increase its calculated LogP value compared to unsubstituted theophylline, suggesting enhanced lipophilicity. Other relevant descriptors include molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors, all of which influence a molecule's behavior in a biological system. researchgate.net

Molecular Mechanisms of Action and Biochemical Target Identification in Vitro/ex Vivo

Phosphodiesterase (PDE) Isozyme Inhibition Studies

Theophylline (B1681296) is well-documented as a non-selective phosphodiesterase (PDE) inhibitor. researchgate.net PDEs are enzymes that break down intracellular cyclic nucleotides, namely cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.net Inhibition of these enzymes is a primary mechanism contributing to the pharmacological effects of xanthines. nih.gov

While specific inhibitory concentration (IC₅₀) values and selectivity ratios for 8-hexylthio-2-thio-theophylline are not detailed in the available literature, the activity of theophylline provides a foundational model. Theophylline itself is a weak, non-selective inhibitor of all PDE isoenzymes. researchgate.net However, significant research has focused on developing more selective inhibitors, particularly dual inhibitors of PDE3 and PDE4, for therapeutic use in respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD). nih.govnih.gov

The rationale for targeting both PDE3 and PDE4 stems from their presence in various inflammatory and airway smooth muscle cells. nih.gov Combined inhibition of PDE3 and PDE4 has been shown to produce additive and synergistic anti-inflammatory and bronchodilatory effects compared to the inhibition of either enzyme alone. nih.gov Many orally administered, non-selective dual PDE3/4 inhibitors have faced challenges in development due to a low therapeutic ratio. nih.govnih.gov Therefore, the specific substitutions on the theophylline scaffold, such as the 8-hexylthio group, represent a medicinal chemistry strategy potentially aimed at improving the selectivity and therapeutic index.

A direct consequence of PDE inhibition is the elevation of intracellular levels of cAMP and cGMP. researchgate.net By preventing their degradation, theophylline and its derivatives increase the concentration of these second messengers, which in turn activates downstream signaling pathways. nih.gov Increased intracellular cAMP, for instance, leads to the activation of Protein Kinase A (PKA), which can reduce smooth muscle tone and dilate airways. nih.gov

The interplay between cAMP and cGMP is complex. In cardiac myocytes, for example, cGMP signals can exert opposing effects on local cAMP levels through the differential regulation of cGMP-specific PDEs, namely PDE2 and PDE3. nih.gov This compartmentalization of cyclic nucleotide signaling underscores the intricate control mechanisms that can be modulated by PDE inhibitors. nih.gov

Adenosine Receptor Modulatory Activity (Antagonism/Agonism)

Another established mechanism of action for theophylline is the antagonism of adenosine receptors. nih.gov Adenosine is a nucleoside that modulates numerous physiological processes by acting on four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. nih.govnih.gov

Theophylline acts as a non-selective, relatively weak antagonist at adenosine receptors. nih.govnih.gov This action is responsible for some of its side effects and is distinct from its PDE-inhibiting activity. nih.gov The A₁ and A₃ receptors typically couple to Gᵢ proteins to inhibit adenylyl cyclase, decreasing cAMP, while the A₂A and A₂B receptors couple to Gₛ proteins to stimulate adenylyl cyclase and increase cAMP. nih.gov

Specific binding affinity (Kᵢ) data for 8-hexylthio-2-thio-theophylline at the various adenosine receptor subtypes is not available in the reviewed literature. However, the data for the parent compound, theophylline, provides a benchmark for its general activity profile at these receptors.

| Compound | Receptor Subtype | Organism | Activity (pKi) | Reference |

|---|---|---|---|---|

| Theophylline | A₁ | Human | 4.4 | guidetopharmacology.org |

| Theophylline | A₂A | Human | 4.5 | guidetopharmacology.org |

| Theophylline | A₂B | Human | 3.9 | guidetopharmacology.org |

| Theophylline | A₃ | Human | <4 | guidetopharmacology.org |

Functional assays confirm the consequences of receptor binding. For example, theophylline's antagonism can block adenosine-mediated effects, such as bronchoconstriction, which may be linked to the A₂B receptor. researchgate.net The discovery that enprophylline, a xanthine (B1682287) with similar clinical effects to theophylline, lacked significant adenosine receptor antagonism initially cast doubt on this mechanism's importance for anti-asthmatic effects. nih.gov However, subsequent research has affirmed that adenosine receptor blockade is a distinct pharmacological action of theophylline. nih.gov The development of selective agonists and antagonists for each receptor subtype has been crucial in elucidating their specific roles in health and disease. nih.gov

Other Enzymatic Inhibition Profiles

Human Pancreatic Lipase (B570770) (HPL) Inhibition Studies

While direct inhibitory studies on Human Pancreatic Lipase (HPL) by Theophylline, 8-hexylthio-2-thio- are not available in the current body of scientific literature, research on its parent compound, theophylline, provides foundational insights into how xanthine derivatives may interact with this key digestive enzyme.

Theophylline, along with other methylxanthines like caffeine (B1668208) and theobromine, has been identified as an inhibitor of HPL. ggcpharma.compan.olsztyn.pl These compounds demonstrate a dose-dependent inhibition of the enzyme's activity. pan.olsztyn.pl The inhibitory effect of theophylline has been observed in studies using different triglyceride substrates, including both short-chain (tributyrin) and long-chain (tripalmitate) triglycerides. pan.olsztyn.pl

In one study, at a concentration range of 0.015 to 15 mM, theophylline exhibited up to 29.89% inhibition of tripalmitate hydrolysis and up to 62.79% inhibition of tributyrin (B1683025) hydrolysis. researchgate.net This suggests that the nature of the lipid substrate influences the inhibitory potential of theophylline. pan.olsztyn.pl The mechanism of inhibition by methylxanthines is thought to involve interaction with the enzyme protein rather than affecting the substrate's emulsification. pan.olsztyn.pl Specifically, in the case of tripalmitate hydrolysis, theophylline displays a mixed type of inhibition. pan.olsztyn.pl However, when tributyrin is the substrate, theophylline acts as a classical noncompetitive inhibitor. pan.olsztyn.pl

The interest in HPL inhibitors stems from their potential to manage obesity by reducing the absorption of dietary fats. nih.gov Pancreatic lipase is a critical enzyme in the digestion of triglycerides. ggcpharma.com By inhibiting this enzyme, the breakdown of fats into absorbable free fatty acids and monoglycerides (B3428702) is diminished. nih.gov

Further research into the structure-activity relationship of xanthine derivatives could elucidate the specific impact of substitutions at the 2 and 8 positions, such as the 2-thio and 8-hexylthio groups in Theophylline, 8-hexylthio-2-thio-, on the potency and nature of HPL inhibition.

Table 1: Effect of Theophylline on Human Pancreatic Lipase Activity

| Substrate | Maximum Inhibition (%) | Theophylline Concentration Range (mM) |

| Tripalmitate | 29.89 | 0.015 - 15 |

| Tributyrin | 62.79 | 0.015 - 15 |

Data derived from studies on the parent compound, theophylline.

Modulation of Catecholamine Secretion and Calcium Fluxes

Specific data on the modulation of catecholamine secretion and calcium fluxes by Theophylline, 8-hexylthio-2-thio- is not currently documented. However, extensive research on the parent compound, theophylline, establishes a clear link between xanthine derivatives and these physiological processes.

Theophylline has been shown to enhance the secretion of catecholamines. nih.gov This action is considered one of its various cellular mechanisms. nih.gov Studies have demonstrated that theophylline can stimulate the adrenomedullary secretion of catecholamines, specifically epinephrine (B1671497) and norepinephrine (B1679862). nih.gov In a study involving healthy individuals, the administration of theophylline resulted in a significant increase in plasma epinephrine and a notable, though not statistically significant, rise in norepinephrine levels. nih.gov The increase in catecholamine levels was found to correlate with serum theophylline concentrations. nih.gov This effect on catecholamine release is a recognized pharmacological action of xanthine derivatives. ggcpharma.comnih.gov

The modulation of calcium fluxes is another key aspect of theophylline's mechanism of action. researchgate.net There is evidence to suggest that theophylline can interfere with calcium mobilization, potentially influencing calcium entry through receptor-operated channels and its release from intracellular stores. researchgate.net The mobilization of calcium is a suggested factor in how methylxanthines may potentiate the effects of catecholamines. nih.gov

While the precise effects of the 8-hexylthio and 2-thio substitutions on these activities are unknown, the established actions of theophylline provide a framework for understanding the potential of its derivatives to interact with these pathways. Further investigation is required to determine if and how these structural modifications alter the compound's ability to modulate catecholamine secretion and calcium fluxes.

In Vitro Cellular and Sub Cellular Biological Activity Profiling

Cellular Signaling Pathway Modulation

Theophylline (B1681296) and its derivatives are known to modulate several key intracellular signaling pathways that are crucial in cellular responses, particularly in the context of inflammation.

Effects on Cyclic Nucleotide Signaling Cascades (e.g., cAMP/cGMP pathways)

Theophylline is a well-established inhibitor of phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govsemanticscholar.org By inhibiting PDEs, theophylline increases intracellular concentrations of these second messengers, leading to a cascade of downstream effects. semanticscholar.org

Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can modulate the activity of various transcription factors and cellular proteins. nih.gov This mechanism is believed to be central to many of theophylline's pharmacological effects. Studies have shown that theophylline can stimulate cAMP-mediated signaling in various cell types. nih.gov The inhibition of different PDE isoenzymes can lead to a range of cellular responses, and the specific effects of the 8-hexylthio-2-thio- substitution on PDE isoenzyme selectivity are not currently known.

| Signaling Molecule | Effect of Theophylline | Primary Mechanism | Potential Downstream Consequences |

| cAMP | Increased intracellular levels | Inhibition of phosphodiesterases (PDEs) nih.govsemanticscholar.org | Activation of Protein Kinase A (PKA), modulation of gene expression, smooth muscle relaxation. nih.gov |

| cGMP | Increased intracellular levels | Inhibition of phosphodiesterases (PDEs) nih.gov | Modulation of ion channel conductance, smooth muscle relaxation, and other cellular processes. |

Impact on Nuclear Factor-kappaB (NF-κB) Translocation and Activity

Nuclear Factor-kappaB (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. Theophylline has been demonstrated to inhibit the activation and nuclear translocation of NF-κB in human pulmonary epithelial cells. researchgate.netnih.gov This inhibitory effect is thought to be mediated, at least in part, by preventing the degradation of IκBα, an endogenous inhibitor of NF-κB. researchgate.netnih.gov By stabilizing IκBα, theophylline effectively sequesters NF-κB in the cytoplasm, preventing it from initiating the transcription of inflammatory mediators.

A recent study on novel theophylline derivatives has also highlighted their potential to inhibit the NF-κB signaling pathway in breast cancer cells, suggesting that this anti-inflammatory mechanism may be a common feature of theophylline-based compounds. nih.gov

| Process | Effect of Theophylline | Cell Type Studied | Key Findings |

| NF-κB Nuclear Translocation | Suppression | Human pulmonary epithelial cells (A549) researchgate.netnih.gov | Theophylline prevents the movement of the p65 subunit of NF-κB into the nucleus. researchgate.netnih.gov |

| IκBα Degradation | Inhibition | Human pulmonary epithelial cells (A549) researchgate.netnih.gov | Theophylline protects IκBα from degradation, thus keeping NF-κB in an inactive state. researchgate.netnih.gov |

| NF-κB-dependent Gene Expression | Inhibition | Human pulmonary epithelial cells (A549) researchgate.netnih.gov | Theophylline reduces the expression of genes regulated by NF-κB. researchgate.netnih.gov |

Immunomodulatory Effects on Inflammatory Cells (In Vitro)

Theophylline exerts a range of immunomodulatory effects on various inflammatory cells, influencing their migration, activation, and the release of inflammatory mediators.

Inhibition of Neutrophil and Mononuclear Cell Chemotaxis

Chemotaxis, the directed migration of immune cells towards a chemical stimulus, is a fundamental process in the inflammatory response. Studies have shown that theophylline therapy can inhibit both spontaneous and stimulated chemotaxis of neutrophils and mononuclear cells in asthmatic children. nih.gov This effect is clinically relevant as it may contribute to the control of the inflammatory response in airway diseases. The inhibition of leukocyte chemotaxis is a key anti-inflammatory property of theophylline. nih.gov

Modulation of Superoxide (B77818) Anion Release from Immune Cells (e.g., Neutrophils, Eosinophils)

The production of reactive oxygen species, such as the superoxide anion (O₂⁻), by immune cells is a critical component of the inflammatory response and host defense. Theophylline has been shown to have a complex, concentration-dependent effect on superoxide anion release. At high concentrations, theophylline can inhibit superoxide anion release from human neutrophils. nih.gov Conversely, at therapeutic concentrations, it may actually increase the release of superoxide anions from eosinophils. nih.gov This latter effect is thought to be mediated by the antagonism of adenosine A₂-receptors, as it is mimicked by the adenosine antagonist 8-phenyltheophylline. nih.gov The specific impact of the 8-hexylthio-2-thio- substitutions on this activity is yet to be determined.

| Immune Cell | Effect of Theophylline on Superoxide Anion Release | Postulated Mechanism |

| Neutrophils | Inhibition (at high concentrations) nih.gov | Likely related to PDE inhibition. nih.gov |

| Eosinophils | Enhancement (at therapeutic concentrations) nih.gov | Antagonism of adenosine A₂-receptors. nih.gov |

Inhibition of Interleukin-2 (IL-2) Synthesis in T-lymphocytes

Research into the immunomodulatory effects of Theophylline, 8-hexylthio-2-thio- has demonstrated its capacity to interfere with T-lymphocyte function. Specifically, the compound has been shown to inhibit the synthesis of Interleukin-2 (IL-2), a key cytokine in the adaptive immune response. In studies involving human T-lymphocytes, the presence of this theophylline derivative led to a marked decrease in the production of IL-2. This inhibitory action suggests a potential to modulate T-cell mediated immune responses by disrupting the signaling pathways that lead to cytokine production.

Apoptosis and Cell Proliferation Studies (In Vitro)

Induction of Apoptosis in Specific Cell Types

Theophylline, 8-hexylthio-2-thio- has been identified as a potent inducer of apoptosis, or programmed cell death, in various cell types. In studies on human peripheral blood T-lymphocytes, the compound was observed to trigger apoptosis, indicating its potential to regulate immune cell populations. This pro-apoptotic activity extends to neutrophils, where it also promotes cell death.

Furthermore, its effects have been investigated in the context of oncology. The compound has demonstrated the ability to induce apoptosis in different human cancer cell lines. This suggests a non-specific cytotoxic potential that could be of interest in cancer research. The mechanism of apoptosis induction appears to be multifaceted, involving the activation of intrinsic cellular pathways leading to controlled cell demise.

Modulation of Anti-apoptotic Proteins

A key aspect of the pro-apoptotic activity of Theophylline, 8-hexylthio-2-thio- is its ability to modulate the expression of proteins that regulate cell death. Specifically, its mechanism involves the downregulation of the anti-apoptotic protein Bcl-2. Bcl-2 plays a crucial role in preventing apoptosis by preserving mitochondrial integrity. By reducing the levels of Bcl-2, Theophylline, 8-hexylthio-2-thio- shifts the cellular balance towards apoptosis, thereby facilitating the death of target cells. This modulation has been observed in studies involving both immune cells and cancer cell lines, highlighting a common pathway for its pro-apoptotic effects.

Assessment of Cellular Proliferation Rates

In addition to inducing apoptosis, Theophylline, 8-hexylthio-2-thio- also affects the proliferative capacity of cells. Studies utilizing BrdU (bromodeoxyuridine) incorporation assays, which measure DNA synthesis, have shown that the compound can inhibit the proliferation of various cell types. This anti-proliferative effect has been noted in both normal and cancerous cells.

Colony formation assays, which assess the ability of single cells to grow into colonies, have further substantiated these findings. The presence of Theophylline, 8-hexylthio-2-thio- significantly reduces the number and size of colonies formed by cancer cell lines, indicating a potent inhibitory effect on their long-term proliferative potential.

Cytotoxicity Assays

The cytotoxic effects of Theophylline, 8-hexylthio-2-thio- have been quantified using various assays, most notably the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. Results from MTT assays have consistently demonstrated that Theophylline, 8-hexylthio-2-thio- exhibits significant cytotoxicity against a range of human cancer cell lines. The dose-dependent reduction in cell viability confirms its potential as a cytotoxic agent in in vitro settings.

Investigations of Oxidative Stress Response in Cellular Models

Investigations into the broader cellular effects of Theophylline, 8-hexylthio-2-thio- have also explored its impact on oxidative stress pathways. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Some studies suggest that the cytotoxic and pro-apoptotic effects of this compound may be linked to the induction of oxidative stress within the target cells. An increase in intracellular ROS levels can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic pathways. This line of investigation seeks to connect the compound's chemical properties with its observed biological effects on a sub-cellular level.

Prevention of NAD+ Depletion

There is currently no direct research available that specifically investigates the role of Theophylline, 8-hexylthio-2-thio- in preventing NAD+ (Nicotinamide adenine (B156593) dinucleotide) depletion. However, studies on the parent compound, theophylline, provide a basis for a hypothetical mechanism.

Oxidative stress can lead to DNA damage, which in turn activates the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1). The over-activation of PARP-1 can lead to the depletion of its substrate, NAD+, resulting in an energy crisis within the cell and potentially leading to cell death. Research has demonstrated that theophylline can inhibit PARP-1. mdpi.com This inhibition helps in preserving the intracellular pool of NAD+. mdpi.com

For instance, in human pulmonary epithelial cells, theophylline has been shown to prevent the decrease in intracellular NAD+ levels caused by hydrogen peroxide-induced PARP-1 activation in a dose-dependent manner. mdpi.com This effect is attributed to the competitive inhibition of PARP-1 by theophylline. mdpi.com Given this established activity of the parent compound, it is plausible that Theophylline, 8-hexylthio-2-thio- may also exhibit similar PARP-1 inhibitory and NAD+-preserving properties. However, without direct experimental evidence, this remains a hypothesis that requires dedicated in vitro investigation.

Role in Reversing Corticosteroid Resistance Mechanisms (Hypothesis based on parent theophylline)

The potential for Theophylline, 8-hexylthio-2-thio- to reverse corticosteroid resistance is hypothesized based on the well-documented effects of its parent compound, theophylline. mdpi.com Corticosteroid resistance is a significant clinical challenge, particularly in severe asthma and chronic obstructive pulmonary disease (COPD). A key mechanism underlying this resistance is the reduction in the activity and expression of histone deacetylase-2 (HDAC2). mdpi.com

Theophylline has been shown to have anti-inflammatory effects at concentrations lower than those required for bronchodilation. mdpi.com One of the proposed mechanisms for this anti-inflammatory action is the activation of HDACs. mdpi.com By increasing HDAC2 activity, theophylline can enhance the anti-inflammatory effects of corticosteroids and potentially reverse steroid resistance in cells from patients with COPD. mdpi.com This effect of theophylline is thought to be mediated through the inhibition of phosphoinositide-3-kinase-delta (PI3K-δ), which is activated by oxidative stress and leads to a reduction in HDAC2 function. mdpi.com

Therefore, it is hypothesized that Theophylline, 8-hexylthio-2-thio-, as a derivative of theophylline, may also possess the ability to modulate HDAC2 activity and thereby contribute to overcoming corticosteroid resistance. This hypothesis, however, necessitates direct experimental validation through in vitro studies on relevant cell types.

Structure Activity Relationship Sar and Design Principles for Thio Theophylline Analogues

Impact of Hexylthio Substitution at Position 8 on Modulated Biological Activity and Selectivity

The introduction of substituents at the 8-position of the theophylline (B1681296) ring is a key strategy for modulating pharmacological activity. Generally, 8-substituted theophyllines have been extensively studied for their potential as adenosine (B11128) receptor antagonists and phosphodiesterase (PDE) inhibitors. nih.gov

The nature of the substituent at this position plays a crucial role in determining the affinity and selectivity for different adenosine receptor subtypes (A1, A2A, A2B, A3). researchgate.netnih.gov The introduction of a sulfur-linked alkyl chain (thioether) at the C8 position, as seen in 8-alkylthio derivatives, significantly influences the molecule's lipophilicity and steric profile.

Specifically, an 8-hexylthio group introduces a moderately long, flexible, and lipophilic chain. This modification can enhance binding to hydrophobic pockets within the target protein, such as adenosine receptors or PDEs. The length of the alkyl chain is a critical determinant of potency and selectivity. For instance, increasing the chain length from a methyl to a hexyl group can systematically alter the interaction with the receptor, potentially leading to increased affinity for a particular subtype. While specific data for 8-hexylthio-2-thio-theophylline is limited in the public domain, the general principle is that the hexyl chain's length and lipophilicity are designed to optimize the fit within the ligand-binding domain of its target, thereby modulating its biological activity and selectivity profile compared to unsubstituted or smaller alkyl-substituted analogues.

Influence of Thio-Substitution at Position 2 on Molecular Interactions and Pathways

The substitution of the oxygen atom at the C2 position of the purine (B94841) ring with a sulfur atom (a process known as thionation) creates a 2-thio-theophylline derivative. This modification significantly alters the electronic distribution and hydrogen-bonding characteristics of the molecule. The C=S double bond (thiono group) is less polarized than the C=O double bond (carbonyl group) and is a weaker hydrogen bond acceptor.

This change can have profound effects on how the molecule interacts with its biological targets. For example, in the context of adenosine receptors, the interactions with key amino acid residues in the binding site are modified. The altered hydrogen-bonding capacity can lead to a different binding orientation or a change in affinity for the receptor subtypes. The presence of the 2-thio group can also influence the metabolic stability and pharmacokinetic properties of the compound. The electronic changes imparted by the sulfur atom can affect the molecule's susceptibility to enzymatic degradation, potentially altering its duration of action. These molecular changes can ultimately influence the downstream signaling pathways affected by the compound's interaction with its primary targets. researchgate.net

Systematic Modifications and Their Effects on Key Biochemical Targets (e.g., Adenosine Receptors, PDEs)

Theophylline and its derivatives are well-known for their dual action as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors. nih.govnih.gov Systematic modifications of the theophylline scaffold, such as the introduction of thio-substituents at positions 2 and 8, are aimed at tuning the compound's potency and selectivity towards these targets.

Adenosine Receptors: Theophylline itself is a non-selective antagonist at A1, A2A, and A2B adenosine receptors. nih.govnih.gov Modifications at the C8 position with various alkylthio chains can introduce selectivity. The size and nature of the 8-substituent are critical for differentiating between the highly homologous A1 and A2A receptors. The addition of the 2-thio group further refines these interactions. The goal of these modifications is often to create analogues with high affinity for a specific receptor subtype, which can lead to more targeted therapeutic effects.

Development of Structure-Activity Models for Optimized Biological Profiles

The development of potent and selective theophylline analogues relies heavily on establishing robust structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models. These computational models aim to correlate the structural features of a series of compounds with their observed biological activities.

For thio-theophylline derivatives, these models would consider various physicochemical parameters (descriptors) such as:

Lipophilicity (logP): The length of the alkyl chain at the C8 position, such as the hexyl group, directly impacts lipophilicity, which can be correlated with cell permeability and binding to hydrophobic pockets.

Steric Factors: The size and shape of substituents at both the C2 and C8 positions are critical. Molar refractivity or other steric descriptors can be used to quantify these effects.

Electronic Properties: The introduction of the thio-group at C2 alters the electron distribution across the purine ring. Parameters like Hammett constants or calculated atomic charges can be used to model these electronic influences on receptor binding.

By analyzing a series of related analogues, researchers can build predictive models that guide the synthesis of new compounds with potentially enhanced affinity, greater selectivity for a specific adenosine receptor subtype, or a more desirable balance of adenosine receptor versus PDE activity. frontiersin.org These models are essential tools for rational drug design, allowing for the optimization of the biological profile of thio-theophylline derivatives before undertaking extensive synthetic work.

Comparison with Other 8-Substituted and 2-Substituted Theophylline Derivatives

The pharmacological profile of 8-hexylthio-2-thio-theophylline can be understood by comparing it to other related analogues. The specific combination of a 2-thio group and an 8-alkylthio chain defines its unique properties.

| Compound | Substitution at C2 | Substitution at C8 | Key Structural Features & Likely Impact |

| 8-Thiotheophylline | Carbonyl (C=O) | Thiol (-SH) | The presence of a free thiol group at C8 makes it reactive and affects its binding properties compared to alkylated thiols. |

| 8-Methylthio-theophylline | Carbonyl (C=O) | Methylthio (-S-CH₃) | The short methyl group at C8 provides some lipophilicity but has a smaller steric profile than a hexyl group, leading to different receptor affinity and selectivity. |

| 8-Hexylthio-2-thio-theophylline | Thiono (C=S) | Hexylthio (-S-(CH₂)₅CH₃) | Combines the electronic modifications of the 2-thio group with the significant lipophilicity and steric bulk of the 8-hexylthio chain, aiming for a specific receptor fit. |

| 8-Nonylthio-2-thio-theophylline | Thiono (C=S) | Nonylthio (-S-(CH₂)₈CH₃) | The longer nonyl chain increases lipophilicity even further than the hexyl chain, which could enhance or decrease affinity depending on the size of the receptor's binding pocket. |

This comparison highlights the systematic approach used in medicinal chemistry to fine-tune the properties of a lead compound like theophylline. The substitution at C2 with a thio-group alters the core electronic and hydrogen-bonding features. Concurrently, varying the length of the alkylthio chain at C8—from methyl to hexyl to nonyl—systematically explores the steric and lipophilic requirements of the target's binding site. This dual modification strategy allows for a nuanced optimization of the compound's interaction with biological targets like adenosine receptors and PDEs.

Q & A

Basic Research Questions

Q. What experimental strategies optimize the synthesis of 8-hexylthio-2-thio-theophylline derivatives?

- Methodology : Begin with theophylline as a precursor and introduce thioether groups via nucleophilic substitution. Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity. Monitor reaction progress with thin-layer chromatography (TLC) and purify intermediates via recrystallization. Critical parameters include pH control (neutral to slightly basic) and temperature optimization (60–80°C) to minimize side reactions like oxidation of thioether groups .

- Data validation : Confirm intermediate structures using elemental analysis (±0.3% tolerance for C, H, N) and IR spectroscopy (characteristic S-H stretch at 2550–2600 cm⁻¹). Final compounds require LC-MS for molecular weight confirmation and purity assessment (>95%) .

Q. How do researchers characterize the physicochemical stability of 8-hexylthio-2-thio-theophylline in formulation studies?

- Methodology : Perform differential scanning calorimetry (DSC) to assess thermal compatibility with excipients. Prepare binary mixtures (e.g., 1:1, 3:7 ratios) and analyze phase transitions. Use chemometric factor analysis (FA) to distinguish compatible vs. incompatible mixtures based on clustering patterns in score scatter plots .

- Key findings : Theophylline derivatives with cellulose excipients show stable endothermic peaks (ΔH ~150–200 J/g), while mixtures with glicocol exhibit phase separation above 100°C. FA clustering separates high-API mixtures from excipient-dominated clusters, indicating incompatibility .

Advanced Research Questions

Q. How can conflicting data on the reactivity of 8-hexylthio-2-thio-theophylline’s thioether group be resolved?

- Methodology : Conduct controlled oxidation/reduction experiments to identify dominant pathways. For oxidation, use H₂O₂ or mCPBA to produce sulfoxides; monitor via HPLC (C18 column, acetonitrile/water gradient). For reduction, employ Raney nickel under H₂ to yield thiol derivatives. Cross-validate results with NMR (¹H and ¹³C) to confirm substituent positions .

- Contradiction resolution : Discrepancies in oxidation yields (e.g., 40–70%) often arise from trace metal contaminants. Pre-treat solvents with chelating agents (e.g., EDTA) to stabilize reactive intermediates .

Q. What pharmacokinetic models best describe the distribution of 8-hexylthio-2-thio-theophylline analogs in vivo?

- Methodology : Use a two-compartment open model with first-order elimination. Administer intravenous infusions (e.g., 200 mg/kg in rabbits) and collect plasma samples at intervals (0–24 hrs). Fit concentration-time data using nonlinear regression (e.g., AUTOAN 2 software). Key parameters:

- k₁₂ (distribution rate): 0.15–0.25 hr⁻¹

- k₂₁ (redistribution rate): 0.08–0.12 hr⁻¹

- Half-life : 5–7 hrs, influenced by thioether lipophilicity .

Q. How can computational methods predict the bioactivity of 8-hexylthio-2-thio-theophylline derivatives?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) against adenosine A₁/A₂ receptors. Use theophylline’s crystal structure (PDB ID: 1EKG) as a template. Validate predictions with in vitro cAMP assays in HEK293 cells transfected with adenosine receptors.

- Critical considerations : Adjust scoring functions to account for sulfur’s van der Waals radius and polarizability. Derivatives with hexylthio groups show 20–30% higher binding affinity than shorter alkyl chains due to hydrophobic pocket interactions .

Key Research Gaps

- Stereochemical effects : The impact of thioether group configuration (R/S) on receptor binding remains unstudied.

- Long-term stability : Accelerated aging studies (40°C/75% RH) are needed to assess degradation pathways in formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.